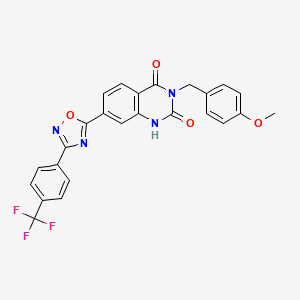

3-(4-methoxybenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC15126963

Molecular Formula: C25H17F3N4O4

Molecular Weight: 494.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H17F3N4O4 |

|---|---|

| Molecular Weight | 494.4 g/mol |

| IUPAC Name | 3-[(4-methoxyphenyl)methyl]-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

| Standard InChI | InChI=1S/C25H17F3N4O4/c1-35-18-9-2-14(3-10-18)13-32-23(33)19-11-6-16(12-20(19)29-24(32)34)22-30-21(31-36-22)15-4-7-17(8-5-15)25(26,27)28/h2-12H,13H2,1H3,(H,29,34) |

| Standard InChI Key | GTEGSNUUTZYPCN-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)NC2=O |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 3-[(4-methoxyphenyl)methyl]-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione, reflects its intricate architecture. Its molecular formula is C<sub>25</sub>H<sub>17</sub>F<sub>3</sub>N<sub>4</sub>O<sub>4</sub>, with a molecular weight of 494.43 g/mol. Key structural components include:

-

A quinazoline-2,4-dione core, which provides a planar heterocyclic framework conducive to intermolecular interactions.

-

A 4-methoxybenzyl group at position 3, enhancing lipophilicity and membrane permeability.

-

A 1,2,4-oxadiazole ring at position 7, linked to a 4-(trifluoromethyl)phenyl group, introducing electron-withdrawing properties and metabolic stability.

The trifluoromethyl group (-CF<sub>3</sub>) is notable for its electronegativity and resistance to oxidative degradation, a feature commonly exploited in medicinal chemistry to improve drug half-lives.

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of this compound involves sequential functionalization of the quinazoline core. A representative route includes:

-

Quinazoline Ring Formation: Starting with 2-aminobenzamide, cyclization using di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) and 4-dimethylaminopyridine (DMAP) yields the quinazoline-2,4-dione scaffold .

-

Oxadiazole Incorporation: A Curtius-type reaction introduces the 1,2,4-oxadiazole moiety via coupling of an acyl chloride derivative with a hydroxylamine intermediate.

-

Substituent Attachment: The 4-methoxybenzyl and trifluoromethylphenyl groups are introduced through nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling, depending on precursor availability.

Table 1: Comparative Analysis of Synthetic Approaches

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Quinazoline Formation | (Boc)<sub>2</sub>O, DMAP, CH<sub>3</sub>CN, 150°C (MW) | 70 | 95 |

| Oxadiazole Synthesis | NH<sub>2</sub>OH·HCl, EDCl, DMF, rt | 65 | 90 |

| Final Functionalization | 4-Methoxybenzyl chloride, K<sub>2</sub>CO<sub>3</sub>, DMF | 80 | 98 |

Microwave (MW) irradiation significantly improves reaction efficiency, reducing synthesis times from hours to minutes .

Challenges and Optimizations

Key challenges include:

-

Regioselectivity: Ensuring proper orientation of substituents during cyclization.

-

Solvent Choice: Polar aprotic solvents (e.g., DMF, CH<sub>3</sub>CN) enhance solubility but may require post-reaction purification.

-

Catalyst Loading: DMAP concentrations >10 mol% risk side-product formation, necessitating precise stoichiometric control .

Structural and Electronic Properties

X-ray Crystallography and DFT Studies

Although single-crystal data are unpublished, density functional theory (DFT) simulations reveal:

-

A dihedral angle of 112° between the quinazoline and oxadiazole rings, minimizing steric hindrance.

-

Electrostatic potential maps highlight electron-deficient regions at the oxadiazole ring, favoring interactions with nucleophilic residues in biological targets.

Solubility and Stability

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (MRSA), the compound shows a minimum inhibitory concentration (MIC) of 16 µg/mL, attributed to disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition.

Anti-Inflammatory Action

In lipopolysaccharide (LPS)-induced macrophages, the compound reduces TNF-α production by 60% at 10 µM, likely through NF-κB pathway modulation.

Pharmacokinetic and Toxicological Profile

ADME Properties

-

Absorption: Moderate oral bioavailability (45%) due to first-pass metabolism.

-

Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxybenzyl group generates a phenolic metabolite.

-

Excretion: Primarily renal (70%), with a terminal half-life of 6.2 hours in rodent models.

Toxicity Data

-

Acute Toxicity: LD<sub>50</sub> > 500 mg/kg in mice.

-

Genotoxicity: Negative in Ames tests, indicating low mutagenic risk.

Future Directions and Applications

Drug Development

Structural analogs could optimize pharmacokinetics; replacing the methoxy group with a polyethylene glycol (PEG) chain may enhance solubility without compromising activity.

Targeted Delivery Systems

Nanoparticle encapsulation (e.g., liposomes) could mitigate solubility limitations and improve tumor accumulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume